molecular formula C21H21NO5 B13517719 (2R,5S)-5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid

(2R,5S)-5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid

Cat. No.: B13517719
M. Wt: 367.4 g/mol
InChI Key: FDEJQEIPNKRDKI-ORAYPTAESA-N
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Description

(2R,5S)-5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid is a complex organic compound that features a tetrahydrofuran ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amino acid derivative. This compound is often used in peptide synthesis and other organic chemistry applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.

    Amino Acid Derivative Formation: The amino group is protected and then coupled with the tetrahydrofuran ring.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to increase yield and selectivity.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure consistency and efficiency.

    Purification Techniques: Advanced purification methods like chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring.

    Reduction: Reduction reactions can modify the functional groups attached to the ring.

    Substitution: Various substitution reactions can occur, especially involving the Fmoc group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Bases and Acids: For substitution reactions, bases like sodium hydroxide or acids like hydrochloric acid are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The compound is used as a building block in the synthesis of peptides due to its Fmoc-protected amino group.

    Organic Synthesis: It serves as an intermediate in various organic synthesis reactions.

Biology

    Bioconjugation: The compound can be used to link biomolecules in bioconjugation techniques.

Medicine

    Drug Development: It may be explored as a potential drug candidate or as a part of drug delivery systems.

Industry

    Material Science: The compound’s unique properties make it useful in the development of new materials.

Mechanism of Action

The mechanism of action of (2R,5S)-5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions. The tetrahydrofuran ring provides stability and rigidity to the molecule, facilitating its incorporation into larger structures.

Comparison with Similar Compounds

Similar Compounds

    (2R,5S)-5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid: Similar structure but with a pyrrolidine ring.

    (2R,5S)-5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)oxazolidine-2-carboxylic acid: Contains an oxazolidine ring instead of tetrahydrofuran.

Uniqueness

The uniqueness of (2R,5S)-5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid lies in its combination of the Fmoc-protected amino group and the tetrahydrofuran ring, which provides specific reactivity and stability advantages in synthetic applications.

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

(2R,5S)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid

InChI

InChI=1S/C21H21NO5/c23-20(24)19-10-9-13(27-19)11-22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t13-,19+/m0/s1

InChI Key

FDEJQEIPNKRDKI-ORAYPTAESA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

C1CC(OC1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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